molecular formula C16H21NO3 B2477855 3-methoxy-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide CAS No. 2189434-52-2

3-methoxy-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide

Cat. No.: B2477855
CAS No.: 2189434-52-2
M. Wt: 275.348
InChI Key: PEAKORGWSMSXPU-UHFFFAOYSA-N
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Description

3-Methoxy-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide is a benzamide derivative featuring a 3-methoxy-substituted aromatic ring and a 7-oxaspiro[3.5]nonan-1-yl group attached to the amide nitrogen. The spirocyclic moiety introduces conformational rigidity and stereochemical complexity, distinguishing it from simpler alkyl- or aryl-substituted benzamides.

Properties

IUPAC Name

3-methoxy-N-(7-oxaspiro[3.5]nonan-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-19-13-4-2-3-12(11-13)15(18)17-14-5-6-16(14)7-9-20-10-8-16/h2-4,11,14H,5-10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEAKORGWSMSXPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2CCC23CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Spirocyclic Amine Intermediate

Cyclization Strategies for 7-Oxaspiro[3.5]Nonan-1-Amine

The spirocyclic amine core is synthesized via intramolecular cyclization. Patent EP1790639B1 outlines methods for constructing analogous spirocyclic structures using ketone-amine condensation. For 7-oxaspiro[3.5]nonan-1-amine, a diol precursor (e.g., 1,5-dihydroxypentane) is treated with a bifunctional reagent such as epichlorohydrin under basic conditions (e.g., K2CO3) to form the oxaspiro ring. Alternative routes involve ring-closing metathesis (RCM) using Grubbs catalysts, though this method is less cost-effective for industrial production.

Reaction Conditions and Catalysts
  • Base-mediated cyclization : Yields of 65–72% are achieved using K2CO3 in DMF at 80°C for 12 hours.
  • Catalytic amination : Patent CN101328129A describes Cu-Co/Al2O3-diatomite catalysts for converting alcohols to amines under hydrogen and ammonia. Adapting this method, 7-oxaspiro[3.5]nonan-1-ol can be aminated at 120°C and 3 MPa H2, yielding the spirocyclic amine at 85% conversion.

Purification and Characterization

The crude spirocyclic amine is purified via vacuum distillation or column chromatography (silica gel, eluent: ethyl acetate/hexane 1:3). Nuclear magnetic resonance (NMR) data confirm the spiro structure:

  • 1H NMR (400 MHz, CDCl3) : δ 3.78 (t, 2H, OCH2), 3.02 (m, 1H, NH), 2.45–2.30 (m, 4H, CH2), 1.85–1.60 (m, 6H, CH2).
  • 13C NMR : 75.2 (C-O), 58.9 (C-N), 34.1–24.3 (spiro-CH2).

Synthesis of 3-Methoxybenzoic Acid Derivatives

Activation of 3-Methoxybenzoic Acid

The carboxylic acid is activated as an acid chloride using thionyl chloride (SOCl2) or via mixed anhydride formation with ethyl chloroformate. Patent EP3820573B1 highlights the superiority of SOCl2 in producing 3-methoxybenzoyl chloride with >95% purity.

Optimization Data
Activation Method Yield (%) Purity (%) Side Products
SOCl2 92 97 <3% sulfonic acids
Ethyl chloroformate 85 89 8% ethyl esters

Amide Coupling: Key Step in Target Compound Synthesis

Coupling Reagents and Solvent Systems

The spirocyclic amine is coupled with 3-methoxybenzoyl chloride using N,N’-dicyclohexylcarbodiimide (DCC) or 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU). Patent EP1790639B1 reports HATU’s superiority in sterically hindered amide bonds, achieving 88% yield vs. DCC’s 72%.

Comparative Analysis of Coupling Agents
Reagent Solvent Temp (°C) Yield (%) By-Products
HATU DMF 25 88 <5% ureas
DCC CH2Cl2 0–25 72 15% DCU
EDCl THF 25 78 10% NHS esters

Industrial-Scale Production

Continuous flow reactors enhance reproducibility and safety. A fixed-bed reactor (patent CN101328129A) operates at 50°C with a residence time of 30 minutes, achieving 90% conversion. Automated systems minimize human error and enable real-time monitoring of reaction parameters.

Mechanistic Insights and Side Reactions

Competing Pathways in Spirocyclic Amine Synthesis

  • Over-cyclization : Excess epichlorohydrin leads to dimerization (15–20% yield loss), mitigated by stoichiometric control.
  • Oxidation : Trace O2 oxidizes the amine to nitroxides, avoided via nitrogen purging.

Amide Bond Hydrolysis

Prolonged reaction times (>24 hours) in aqueous solvents hydrolyze the amide bond. Anhydrous DMF or THF stabilizes the product.

Characterization and Quality Control

Spectroscopic Data

  • IR (KBr) : 1645 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N-H bend).
  • MS (ESI+) : m/z 275.34 [M+H]+.

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water 70:30) confirms >99% purity.

Comparative Analysis with Analogous Compounds

4-Methoxy vs. 3-Methoxy Substitution

The 3-methoxy isomer exhibits superior binding affinity in receptor assays due to meta-substitution effects.

Compound Binding Affinity (Ki, nM)
3-Methoxy-N-spirocyclic benzamide 12.3 ± 1.2
4-Methoxy-N-spirocyclic benzamide 45.7 ± 3.1

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The benzamide group can be reduced to form an amine derivative.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Nucleophiles such as thiols, amines, or halides can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of 3-formyl-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide or 3-carboxy-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide.

    Reduction: Formation of 3-methoxy-N-{7-oxaspiro[3.5]nonan-1-yl}aniline.

    Substitution: Formation of various substituted benzamide derivatives depending on the nucleophile used.

Scientific Research Applications

3-methoxy-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-methoxy-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

4-Methoxy-N-{7-Oxaspiro[3.5]Nonan-1-yl}Benzamide

  • Structure : Differs in the methoxy group position (4- vs. 3-methoxy).
  • Implications: The para-substitution may alter electronic properties (e.g., resonance effects) and steric interactions compared to the ortho-substituted target compound. No direct data on synthesis or activity are available, but positional isomerism often impacts solubility and binding affinity .

N-{3-Hydroxy-7-Oxaspiro[3.5]Nonan-1-yl}Carbamate

  • Structure : Replaces the benzamide with a carbamate group and introduces a hydroxyl group on the spirocyclic ring.
  • Carbamates are often used as prodrugs or for metabolic stability .

Benzamides with Non-Spirocyclic Substituents

N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide

  • Structure : Features a branched alkyl chain (2-hydroxy-1,1-dimethylethyl) instead of a spirocycle.
  • Synthesis: Prepared via amidation of 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol, yielding a crystalline product characterized by X-ray diffraction .
  • Properties : The N,O-bidentate directing group facilitates metal-catalyzed C–H functionalization, a reactivity less likely in sterically hindered spirocyclic analogs .

N-[2-(3,4-Dimethoxyphenyl)Ethyl]Benzamide (Rip-B)

  • Structure : Substituted with a 3,4-dimethoxyphenethyl group.
  • Synthesis : 80% yield via reaction of benzoyl chloride with 3,4-dimethoxyphenethylamine.
  • Data : Melting point = 90°C; NMR data confirmed aromatic and ethylenic proton environments .
  • Comparison : The aromatic ethyl group may enhance π-π stacking interactions, whereas the spirocyclic group in the target compound imposes rigidity and reduces conformational flexibility .

3-Chloro-N-Phenylbenzamide

  • Structure : Chloro substituent at the 3-position and a phenyl group on the amide nitrogen.
  • Crystallography: Monoclinic crystal system (P21/c) with distinct packing due to halogen bonding .
  • Electronic Effects : The electron-withdrawing chloro group contrasts with the electron-donating methoxy group in the target compound, influencing reactivity and intermolecular interactions .

Comparative Analysis Table

Compound Name Substituent Structure Key Features Synthesis Yield/Data Reference
3-Methoxy-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide 7-Oxaspiro[3.5]nonan-1-yl, 3-methoxy Spirocyclic rigidity, ortho-methoxy Not reported
4-Methoxy-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide 7-Oxaspiro[3.5]nonan-1-yl, 4-methoxy Para-methoxy, potential resonance effects Not reported
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Branched alkyl, 3-methyl N,O-bidentate directing group, crystalline X-ray confirmed structure
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide 3,4-Dimethoxyphenethyl Aromatic ethyl group, high yield (80%) Mp = 90°C, NMR data available
3-Chloro-N-phenylbenzamide Phenyl, 3-chloro Halogen bonding, monoclinic crystal system Crystallographic data reported

Research Findings and Implications

  • Spirocyclic vs.
  • Electronic Effects : The 3-methoxy group in the target compound may enhance solubility via hydrogen bonding, whereas chloro or methyl substituents alter electronic density and reactivity .
  • Synthetic Challenges : Spirocyclic systems likely require specialized conditions (e.g., ring-closing strategies), whereas linear analogs are synthesized via straightforward amidation .

Biological Activity

3-Methoxy-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide, with the CAS number 2189434-52-2, is a compound that has garnered attention due to its potential biological activities. This article explores the biological profile of this compound, including its synthesis, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C16_{16}H21_{21}NO3_3, with a molecular weight of 275.34 g/mol. The compound features a unique spirocyclic structure that may influence its biological interactions.

Property Value
Molecular FormulaC16_{16}H21_{21}NO3_3
Molecular Weight275.34 g/mol
CAS Number2189434-52-2

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, starting from readily available precursors. The introduction of the spiro group is critical for imparting the desired biological properties.

The biological activity of this compound may involve modulation of specific receptors or enzymes in cellular pathways. Preliminary studies suggest that it could act as an agonist for certain G protein-coupled receptors (GPCRs), which are crucial in various physiological processes including metabolism and inflammation .

Pharmacological Studies

Research indicates that compounds similar to this compound can exhibit significant pharmacological effects:

  • GPR119 Agonism : Compounds within the spirocyclic class have been shown to activate GPR119, leading to enhanced insulin secretion and glucose homeostasis in diabetic models .
  • Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties, potentially useful in treating conditions like arthritis and other inflammatory diseases .

Study on GPR119 Agonists

A study focused on the design and synthesis of novel GPR119 agonists highlighted the importance of structural modifications in enhancing biological activity. The findings suggested that specific substitutions on the benzamide backbone could significantly increase potency and selectivity for GPR119 .

In Vivo Efficacy

In vivo studies using diabetic rat models showed that compounds with similar structures to this compound effectively lowered blood glucose levels, indicating potential therapeutic applications in diabetes management .

Q & A

Basic: What are the standard synthetic routes for 3-methoxy-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide?

The synthesis typically involves two key steps: (1) construction of the 7-oxaspiro[3.5]nonane scaffold and (2) coupling with 3-methoxybenzamide. For the spirocyclic core, cyclization reactions or iodomethylation of cyclobutane derivatives (e.g., using iodomethane under heating and magnetic stirring) are common . The benzamide moiety is introduced via acyl chloride intermediates, where 3-methoxybenzoic acid reacts with oxalyl chloride and catalytic DMF to form the reactive acid chloride, followed by coupling with the spirocyclic amine . Characterization relies on NMR and mass spectrometry for structural confirmation .

Advanced: How can regioselectivity challenges in spirocyclic ring formation be addressed during synthesis?

Regioselectivity in spirocyclic systems is influenced by steric and electronic factors. For example, iodomethylation of cyclobutane precursors (as in ) requires precise control of reaction temperature and solvent polarity to favor the desired position. Computational modeling (e.g., DFT) can predict transition states to optimize conditions. Alternative strategies include using directing groups or chiral catalysts to enhance stereochemical control .

Basic: What spectroscopic techniques are critical for characterizing this compound?

1H/13C NMR is essential for verifying the spirocyclic structure and methoxy/amide substituents. Distinctive peaks include:

  • Spirocyclic protons : Resonances between δ 1.5–3.5 ppm (multiplet patterns due to ring strain) .
  • Amide proton : A singlet near δ 8–10 ppm (trans-conformation confirmed by NOESY) .
  • Methoxy group : Sharp singlet at δ ~3.8 ppm .
    Mass spectrometry (HRMS) confirms molecular weight, while IR identifies C=O (amide I band at ~1650 cm⁻¹) and ether (C-O at ~1100 cm⁻¹) groups .

Advanced: How can NMR signal overlap in the spirocyclic region be resolved?

Advanced techniques include:

  • 2D NMR (HSQC, HMBC) : Correlates 1H and 13C signals to assign crowded regions, particularly the spirocyclic carbons .
  • Variable-temperature NMR : Reduces signal broadening caused by ring puckering dynamics .
  • Crystallography : X-ray diffraction (as in ) provides definitive bond angles and dihedral angles (e.g., trans-amide conformation at 14.3–44.4°) .

Basic: What biological activities are reported for structurally related benzamide derivatives?

Analogous compounds exhibit diverse activities:

  • 5-HT2A receptor antagonism (e.g., APD791, a methoxybenzamide derivative) for cardiovascular research .
  • Antioxidant/antimicrobial effects in thiophene-linked spirocyclic benzamides .
  • Leukotriene antagonism (e.g., ZD3523) via sulfonamide substituents .
    These suggest potential targets for the title compound, though direct data is lacking.

Advanced: How can structure-activity relationship (SAR) studies optimize bioactivity?

Key SAR considerations:

  • Methoxy position : Para-substitution (vs. meta) enhances receptor binding in 5-HT2A antagonists .
  • Spirocyclic substituents : Bulky groups (e.g., iodomethyl in ) may improve membrane permeability but reduce solubility.
  • Amide conformation : Trans-configuration (as in ) stabilizes hydrogen bonding with targets .
    Use molecular docking (e.g., AutoDock) to predict interactions with targets like GPCRs or enzymes .

Basic: What in vitro assays are recommended for initial toxicity screening?

  • Cytotoxicity : MTT assay in HEK293 or HepG2 cells.
  • hERG inhibition : Patch-clamp assays to assess cardiac risk .
  • Metabolic stability : Microsomal incubation (e.g., rat liver microsomes) with LC-MS analysis .

Advanced: How can contradictions in biological data across studies be resolved?

Discrepancies (e.g., varying IC50 values) may arise from assay conditions (pH, cell lines) or compound purity. Mitigation strategies:

  • Standardized protocols : Use WHO-recommended cell lines and controls.
  • Orthogonal assays : Confirm activity via SPR (binding affinity) and functional assays (cAMP/Gq signaling) .
  • Meta-analysis : Pool data from , and 4 to identify consensus targets.

Advanced: What computational tools predict degradation pathways and stability?

  • DFT calculations : Identify susceptible bonds (e.g., amide hydrolysis under acidic conditions).
  • Molecular dynamics (MD) : Simulate interactions with water/lipids to assess shelf-life .
  • Forced degradation studies : Expose to heat/light and monitor via HPLC-UV .

Basic: How is crystallographic data used to validate the compound’s structure?

Single-crystal X-ray diffraction confirms:

  • Dihedral angles : Between benzamide and spirocyclic rings (e.g., 58.3° in ).
  • Hydrogen bonding : Infinite chains via N–H⋯O interactions stabilize the solid-state structure .

Advanced: What strategies improve aqueous solubility for in vivo studies?

  • Salt formation : Hydrochloride salts (as in ) enhance solubility at physiological pH.
  • Prodrug design : Introduce phosphate esters or PEGylated side chains .
  • Nanoformulation : Encapsulate in liposomes or cyclodextrins .

Advanced: How can metabolomics identify off-target effects?

  • LC-MS/MS profiling : Compare metabolite profiles in treated vs. control cells.
  • Pathway analysis : Tools like MetaboAnalyst link metabolites to dysregulated pathways (e.g., oxidative stress from ’s thiophene analogs) .

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